
Pamiparib
Beschreibung
Overview of Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Oncology
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are crucial enzymes involved in the detection and repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. mednexus.orgpatsnap.comresearchgate.net DNA damage occurs frequently in cells, and efficient repair is essential for cell survival. wikipedia.org Cancer cells, which often exhibit increased replication rates, are particularly reliant on these repair pathways. wikipedia.org
PARP inhibitors work by preventing PARP enzymes from carrying out their repair functions. patsnap.comwikipedia.org When PARP is inhibited, SSBs accumulate and can lead to the formation of more deleterious double-strand breaks (DSBs) during DNA replication. patsnap.com In normal cells with intact DNA repair mechanisms, such as homologous recombination repair (HRR), these DSBs can be effectively repaired. patsnap.comwikipedia.org However, cancer cells with deficiencies in HRR, often due to mutations in genes like BRCA1 and BRCA2, are unable to efficiently repair these accumulated DSBs, leading to genomic instability and ultimately cell death. patsnap.compatsnap.comwikipedia.org This selective targeting of cancer cells based on their underlying DNA repair defects is known as synthetic lethality. patsnap.compatsnap.com
PARP inhibitors also induce a phenomenon called "PARP trapping." mednexus.orgpatsnap.com This occurs when the inhibitor stabilizes the complex formed between PARP and damaged DNA, preventing the enzyme from detaching. mednexus.orgpatsnap.com These trapped PARP-DNA complexes are highly cytotoxic as they can impede replication forks and transcription processes, further contributing to cell death in HR-deficient cells. patsnap.com
Several PARP inhibitors have been approved for clinical use, including olaparib, niraparib, rucaparib, and talazoparib, while others like pamiparib and veliparib are under evaluation. cancerresearchuk.orgmdpi.com These agents have shown clinical activity as single agents and in combination with other therapies like chemotherapy and immunotherapy. mdpi.comnih.gov
Historical Context and Development Trajectory of this compound
The concept of inhibiting PARP activity dates back to the early 1970s. nih.gov Initial studies demonstrated that certain compounds could inhibit PARP activity by competing with NAD+, a crucial cofactor for the enzyme. nih.govmednexus.org The development of PARP inhibitors as a targeted cancer therapy gained momentum with the understanding of synthetic lethality, particularly in the context of BRCA-mutated cancers. wikipedia.orgnih.gov
This compound (BGB-290) was discovered by scientists at BeiGene. beigene.combeigene.com Preclinical studies demonstrated that this compound is a potent and selective inhibitor of PARP1 and PARP2. researchgate.netacs.org It exhibited strong enzymatic and cellular PARylation inhibition activities, with IC50 values of 1.3 nM and 0.9 nM for PARP1 and PARP2, respectively, and an IC50 of 0.2 nM in a cellular PARylation assay. acs.org Preclinical models also indicated that this compound could effectively trap PARP on damaged DNA and showed significant antitumor activity in various cancer cell types with BRCA1/2 mutations or homologous recombination deficiency (HRD). researchgate.net Furthermore, studies in mice and rats highlighted this compound's ability to cross the blood-brain barrier, with higher drug exposure in the brain compared to some other PARP inhibitors in mice studies. researchgate.net This characteristic suggested potential utility in treating brain metastases or primary brain tumors. researchgate.net
Clinical development of this compound began in Australia in July 2014 and in China in December 2016. beonemedicines.comglobenewswire.com
Current Landscape of this compound Research and Clinical Trials
This compound is currently undergoing extensive global clinical development as both a monotherapy and in combination with other therapeutic agents for a range of solid tumor malignancies. beonemedicines.comglobenewswire.com As of July 2020, over 1,200 patients had been enrolled in this compound clinical trials. beigene.combeigene.com
Research is exploring this compound's potential in various cancer types, including ovarian, breast, prostate, small cell lung cancer, gastric cancer, and glioblastoma multiforme. clinicaltrials.euglobaldata.com The development program includes studies evaluating this compound as a maintenance therapy after chemotherapy, in combination with immunotherapy (such as the anti-PD-1 antibody tislelizumab), with chemotherapy, or with radiotherapy. beigene.combeonemedicines.comglobenewswire.com
A pivotal Phase 2 clinical trial of this compound in Chinese patients with advanced ovarian cancer with germline BRCA mutations who had received at least two prior lines of chemotherapy supported its first approval in China in April 2021. researchgate.netbeigene.comfigshare.compatsnap.com This approval was based on clinical results from the Phase 2 portion of the Phase 1/2 trial (NCT03333915), which enrolled 113 patients. beigene.com
Ongoing clinical trials are investigating different aspects of this compound, including its effectiveness in patients previously treated with other PARP inhibitors and its pharmacokinetic properties. clinicaltrials.eu Studies are also evaluating combinations, such as this compound with surufatinib in platinum-resistant ovarian cancer careacross.com and this compound with temozolomide and/or radiation therapy in glioblastoma. beigene.comcancer.gov A Phase 2 study (NCT05483543) is evaluating this compound as consolidation treatment after concurrent chemoradiotherapy in patients with limited-stage small cell lung cancer. nih.gov A Phase 3 study (NCT03427814) investigated this compound as maintenance therapy in advanced gastric cancer, though recruitment faced challenges. ascopubs.orgnih.gov
The clinical trial landscape for this compound is dynamic, with studies registered on platforms like ClinicalTrials.gov. ontosight.aicancer.gov These studies aim to further define the role of this compound in cancer treatment, particularly in patient populations with specific genetic alterations like BRCA mutations or HRD. ontosight.aiaacrjournals.org
Here is a summary of selected this compound clinical trials mentioned:
Clinical Trial Identifier | Study Status | Indication(s) | This compound Role |
NCT03333915 | Phase 1/2 (Completed Phase 2) | Advanced Ovarian, Fallopian Tube, Primary Peritoneal Cancer, Advanced Triple Negative Breast Cancer (China) | Monotherapy |
NCT03519230 | Phase 3 (China) | Platinum-Sensitive Recurrent Ovarian Cancer | Maintenance vs Placebo |
NCT03712930 | Phase 2 | Metastatic Castration-Resistant Prostate Cancer (HRD) | Monotherapy |
NCT03150862 | Phase 1b/2 | First-line or Recurrent/Refractory Glioblastoma | Combination w/ RT and/or TMZ |
NCT03427814 | Phase 2 (Completed) | Advanced or Inoperable Gastric Cancer | Maintenance vs Placebo |
NCT03575065 | Phase 2 (China) | Metastatic HER2-negative Breast Cancer (BRCA mutation) | Monotherapy |
NCT05483543 | Phase 2 | Limited-Stage Small Cell Lung Cancer | Consolidation after cCRT |
NCT05494580 | Phase 1/2 (Recruiting) | Platinum-resistant Ovarian Cancer (prior PARPi) | Combination w/ Surufatinib |
NCT05327621 | Phase 2 (Unknown Status) | Metastatic Castration-Resistant Prostate Cancer (HRD or BRCA1/2 mutation) | Monotherapy |
N/A | Active (NCI-supported) | IDH1/2-Mutant Gliomas (Adolescents/Young Adults) | Combination w/ Temozolomide |
N/A | Active (NCI-supported) | Previously Treated Recurrent Head and Neck Squamous Cell Carcinoma | Combination w/ Tislelizumab, Chemo, RT |
N/A | Enrolling by Invitation (NCI) | Advanced Malignancies | Combination w/ Tislelizumab, Other Agents |
N/A | Active (NCI-supported) | Advanced or Refractory Solid Tumors | Combination w/ Cabozantinib |
Detailed research findings from the pivotal Phase 2 portion of the Phase 1/2 trial (NCT03333915) that led to approval in China showed antitumor activity in patients with germline BRCA1/2-mutated ovarian cancer. In patients with platinum-sensitive ovarian cancer (PSOC), the objective response rate (ORR) was 64.6% (95% CI, 53.3–74.9), with 8 complete responses (CR) and 45 partial responses (PR) among 82 evaluable patients. aacrjournals.org In patients with platinum-resistant ovarian cancer (PROC), the ORR was 31.6% (95% CI, 12.6–56.6), with 6 PRs among 19 evaluable patients. aacrjournals.org These results demonstrated durable responses in both PSOC and PROC cohorts with germline BRCA mutations. aacrjournals.org
Research continues to explore the full potential of this compound, both as a monotherapy and in combination strategies, to address unmet needs in various cancer types, particularly those characterized by deficiencies in DNA repair pathways.
Eigenschaften
IUPAC Name |
(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENYZIUJOTUUNY-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446261-44-4 | |
Record name | Pamiparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamiparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14769 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PAMIPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Pamiparib
PARP1 and PARP2 Inhibition by Pamiparib
This compound functions as a potent inhibitor of both PARP1 and PARP2 enzymes. patsnap.comnih.govontosight.ai These enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. patsnap.com
Binding to Catalytic Domain of PARP Enzymes
This compound achieves its inhibitory effect by binding to the catalytic domain of PARP enzymes. patsnap.compatsnap.com This binding site is similar to that of other PARP inhibitors. acs.org By occupying this domain, this compound competes with NAD+, a molecule essential for PARP activity. frontiersin.org
Prevention of ADP-ribose Unit Transfer and PAR Chain Synthesis
The binding of this compound to the catalytic domain prevents the transfer of ADP-ribose units from NAD+ to target proteins. patsnap.compatsnap.com This process, known as PARylation, is essential for the synthesis of poly (ADP-ribose) (PAR) chains. patsnap.comfrontiersin.orgnih.govsonar.chmdpi.com PAR chains are crucial for recruiting DNA repair proteins and facilitating the assembly of DNA repair complexes at the site of damage. patsnap.comfrontiersin.org By inhibiting PAR chain synthesis, this compound effectively hampers the repair of SSBs. patsnap.com
Preclinical studies have provided data on the inhibitory potency of this compound. This compound displays excellent PARP-1 and PARP-2 inhibition with IC50 values of 1.3 and 0.9 nM, respectively. acs.org In a cellular PARylation assay, this compound inhibited PARP activity with an IC50 of 0.2 nM. acs.org
Table 1: In Vitro Inhibitory Potency of this compound
Target Enzyme | IC50 (nM) |
PARP1 | 1.3 acs.org |
PARP2 | 0.9 acs.org |
Cellular PARylation | 0.2 acs.org |
PARP Trapping Mechanism by this compound
Beyond simple enzymatic inhibition, this compound also induces PARP trapping. patsnap.comnih.govpatsnap.comurotoday.comwikipedia.org This phenomenon involves the stabilization of the PARP-DNA complex at sites of DNA damage. patsnap.comurotoday.com
Stabilization of PARP-DNA Complexes at Damage Sites
This compound stabilizes the complex formed between PARP enzymes (primarily PARP1) and damaged DNA. patsnap.comurotoday.comaacrjournals.org While PARP enzymes typically bind to DNA damage sites and then release after facilitating repair, the presence of trapping PARP inhibitors like this compound prevents this release. aacrjournals.org This results in the accumulation of PARP-DNA complexes at the damage sites. patsnap.com this compound has shown strong DNA-trapping activity with an EC50 of 13 nM in in vitro studies. researchgate.net The potency of PARP trapping varies among different PARP inhibitors, and this trapping activity is considered a significant contributor to their cytotoxicity. aacrjournals.orgnih.gov
Table 2: this compound PARP Trapping Activity
Activity | EC50 (nM) |
DNA-trapping activity | 13 researchgate.net |
Obstruction of Replication Forks and Transcription Processes
The stabilized PARP-DNA complexes created by this compound trapping are particularly toxic to cells. patsnap.com These trapped complexes act as physical barriers on the DNA, obstructing the progression of replication forks during DNA replication and interfering with transcription processes. patsnap.comurotoday.comnih.govcsic.esscispace.com This obstruction leads to replication stress and can cause replication fork stalling and collapse. wikipedia.orgbiorxiv.org
Induction of DNA Damage and Synthetic Lethality
The inhibition of SSB repair and the trapping of PARP-DNA complexes by this compound lead to the accumulation of DNA damage. patsnap.comwikipedia.org Unrepaired SSBs can be converted into more severe double-strand breaks (DSBs) during DNA replication. patsnap.compatsnap.comtechscience.combeonemedinfo.com
In cells with functional homologous recombination (HR) repair mechanisms, these DSBs can be accurately repaired. patsnap.compatsnap.comtechscience.com However, in cancer cells with deficiencies in HR repair, such as those with mutations in BRCA1 or BRCA2 genes, the ability to repair these DSBs is compromised. patsnap.compatsnap.comtechscience.comjci.org The accumulation of unrepaired DSBs in HR-deficient cells leads to genomic instability and ultimately triggers cell death. patsnap.compatsnap.comtechscience.com
This selective cytotoxicity in HR-deficient cancer cells while sparing normal, HR-proficient cells is known as synthetic lethality. patsnap.compatsnap.comtechscience.com this compound leverages this concept to selectively target and kill cancer cells with defective DNA repair pathways. patsnap.compatsnap.com Preclinical evidence has established potent antitumor activity of this compound in multiple cancer cell types with BRCA1/2 mutations or homologous recombination deficiency (HRD). beigenemedical.comresearchgate.net
Table 3: Key Mechanisms of this compound Action
Mechanism | Description | Consequence |
PARP1 and PARP2 Inhibition | This compound binds to the catalytic domain, preventing PARylation and SSB repair. patsnap.compatsnap.com | Accumulation of single-strand DNA breaks. patsnap.com |
PARP Trapping | Stabilization of PARP-DNA complexes at damage sites. patsnap.comurotoday.com | Obstruction of replication forks and transcription. patsnap.com |
Induction of DNA Damage | Unrepaired SSBs convert to DSBs, especially during replication. patsnap.compatsnap.com | Accumulation of double-strand breaks in dividing cells. patsnap.compatsnap.com |
Synthetic Lethality (in HRD) | Inability of HR-deficient cells to repair DSBs due to accumulated damage and trapped PARP complexes. patsnap.compatsnap.comtechscience.com | Selective cytotoxicity and cell death in cancer cells with homologous recombination deficiency. patsnap.compatsnap.comtechscience.comjci.org |
Accumulation of Single-Strand Breaks (SSBs)
PARP enzymes, particularly PARP1 and PARP2, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway wikipedia.orgwikipedia.orgctpharma.com.trdoi.org. When this compound inhibits PARP activity, it effectively hinders the repair of these SSBs wikipedia.orgwikipedia.orgctpharma.com.tr. This leads to an accumulation of unrepaired single-strand breaks in the DNA wikipedia.orgctpharma.com.trfishersci.co.ukdoi.org.
Formation of Double-Strand Breaks (DSBs) During DNA Replication
The accumulation of SSBs due to PARP inhibition by this compound poses a significant challenge to the cell, especially during DNA replication wikipedia.orgctpharma.com.trmims.comfishersci.co.uk. As the replication fork encounters an unrepaired SSB, it can collapse, leading to the formation of a more severe type of DNA damage known as a double-strand break (DSB) wikipedia.orgctpharma.com.trmims.comfishersci.co.uk. These DSBs are highly cytotoxic and require efficient repair mechanisms to maintain cell viability wikipedia.org.
Synthetic Lethality in Homologous Recombination Deficient (HRD) Cells
The formation of DSBs is particularly detrimental to cancer cells that have defects in the homologous recombination (HR) repair pathway, a major mechanism for repairing DSBs accurately wikipedia.orgfishersci.camims.com. This vulnerability forms the basis of synthetic lethality, a concept where the inhibition of two independent pathways, neither of which is lethal on its own, results in cell death wikipedia.orgmims.com. In the context of this compound, inhibiting PARP in cells with HRD leads to synthetic lethality because the cells are unable to effectively repair the DSBs that arise from unrepaired SSBs during replication wikipedia.orgctpharma.com.trmims.com.
Mutations in the BRCA1 and BRCA2 genes are a well-established cause of homologous recombination deficiency wikipedia.orgctpharma.com.trmims.comfishersci.co.ukciteab.comfishersci.canih.govnih.govguidetoimmunopharmacology.org. BRCA1 and BRCA2 proteins are essential components of the HR repair pathway mims.comfishersci.co.ukresearchgate.net. Cancer cells harboring deleterious mutations in BRCA1 or BRCA2 have a compromised ability to repair DSBs via HR wikipedia.orgmims.comfishersci.co.uk. Consequently, these cells are highly sensitive to PARP inhibitors like this compound, which induce DSBs wikipedia.orgctpharma.com.trmims.com. This compound has demonstrated potent anti-proliferation activities in tumor cell lines with BRCA1/2 mutations wjgnet.cominvivochem.cn. Preclinical evidence supports this compound's potent antitumor activity in multiple cancer cell types with BRCA1/2 mutations nih.govnih.gov.
While BRCA1/2 mutations are a prominent cause of HRD, deficiencies in other genes involved in the HR pathway or related DNA damage response mechanisms can also lead to HRD ctpharma.com.trfishersci.co.uk. This compound's synthetic lethality is not limited to BRCA1/2-mutated cancers and can extend to other tumor types exhibiting HR deficiency ctpharma.com.trwjgnet.cominvivochem.cn. For example, preclinical studies have indicated that this compound is potent in inhibiting cells with PTEN deficiency, which can also cause HR pathway deficiencies invivochem.cn. The concept of "BRCAness" describes tumors with HRR defects phenocopying BRCA1 or BRCA2 loss-of-function mutations, and these tumors may also be sensitive to PARP inhibitors. This compound is being investigated for its efficacy in various cancers beyond those with BRCA1/2 mutations, including those with other HRD ctpharma.com.trfishersci.canih.gov.
Role in BRCA1/2-Mutated Cancer Cells
Modulation of DNA Damage Response Pathways
Detailed research findings on the specific modulation of various DDR pathways by this compound are described within the text above, detailing its impact on SSB repair, DSB formation, and leveraging HRD for synthetic lethality.
Preclinical Investigations of Pamiparib
In Vitro Studies on Pamiparib Efficacy
In vitro studies have focused on evaluating this compound's direct effects on cancer cells, including its ability to induce cytotoxicity, its differential activity in cells with specific genetic deficiencies, and its impact on PARylation activity.
Cytotoxicity in Various Cancer Cell Lines
This compound has demonstrated anti-proliferative activity in a range of tumor cell lines. Studies have shown that this compound potently inhibits the growth of certain cancer cells nih.govresearchgate.net. The half-maximal inhibitory concentration (IC50) values indicate the drug concentration required to inhibit cell growth by 50%. In cellular assays, this compound has been shown to inhibit intracellular PAR formation with an IC50 of 0.24 nM medchemexpress.comacs.orgselleckchem.com.
Differential Sensitivity in HR-Deficient and BRCA-Mutant Cell Lines
A key finding in the preclinical evaluation of this compound is the differential sensitivity observed in cancer cell lines with homologous recombination deficiency (HRD) or mutations in BRCA1/2 genes. This compound demonstrates superb anti-proliferation activities in tumor cell lines with BRCA1/2 mutations or HR pathway deficiency nih.govresearchgate.net. Tumor cell lines with homologous recombination defects are profoundly sensitive to this compound medchemexpress.com. Specifically, cell lines with known HRD, such as MDA-MB-436, HCC1395, UWB1.289 (BRCA1-deficient), and Capan-1 (BRCA2-deficient), were highly sensitive to this compound researchgate.net. In contrast, BRCA wild-type cell lines, such as MDA-MB-231, were resistant researchgate.net. This compound was also found to be approximately 13-fold more potent in inhibiting PTEN deficient cells compared to PTEN sufficient ones researchgate.net. This observed sensitivity aligns with the known mechanism of action for other PARP inhibitors, which exploit the synthetic lethality between PARP inhibition and defects in HR repair pathways researchgate.netacs.org.
Effects on PARylation Activity
This compound functions as a potent inhibitor of PARP enzymes, specifically PARP1 and PARP2. It exhibits excellent selectivity for both PARP1 and PARP2 nih.govresearchgate.net. Biochemical assays have shown IC50 values of 0.83 nM for PARP1 and 0.11 nM for PARP2, indicating potent inhibition of their enzymatic activity selleckchem.com. In cellular assays, this compound inhibits intracellular PAR formation with an IC50 of 0.24 nM medchemexpress.comacs.orgselleckchem.com. This inhibition of PARylation prevents PARP enzymes from synthesizing poly (ADP-ribose) (PAR) chains, which are essential for recruiting DNA repair proteins researchgate.net. Furthermore, this compound has potent PARP trapping activity medchemexpress.comnih.gov. PARP trapping involves the inhibition of PARP's ability to release from DNA damage sites, leading to the accumulation of PARP-DNA complexes, which are highly cytotoxic, particularly in HR-deficient cells researchgate.netaacrjournals.orgfrontiersin.org.
In Vivo Studies on this compound Efficacy
In vivo studies using animal models have been conducted to evaluate the antitumor activity of this compound in a living system, including its efficacy in xenograft models and specific cancer types like glioblastoma and small cell lung cancer.
Antitumor Activity in Xenograft Models
This compound has demonstrated antitumor activity in various xenograft models. In an efficacy study using a BRCA1 mutated MDA-MB-436 breast cancer xenograft model, this compound was found to be 16-fold more potent than olaparib nih.govresearchgate.netx-mol.net. Oral administration of this compound resulted in time-dependent and dose-dependent inhibition of PARylation in MDA-MB-436 xenografts, which correlated well with the tumor drug concentrations selleckchem.com. Studies in mice and rats have also shown strong brain penetration with this compound, with higher drug exposure in the brain compared to other PARP inhibitors researchgate.netresearchgate.net. This brain penetration is particularly relevant for treating brain tumors or metastases nih.gov.
Efficacy in Specific Cancer Models (e.g., Glioblastoma, SCLC)
Preclinical studies have explored this compound's efficacy in specific cancer models, including glioblastoma (GBM) and small cell lung cancer (SCLC). This compound has shown potential for the treatment of brain tumors due to its improved penetration across the blood-brain barrier (BBB) in mice compared to other PARP inhibitors nih.govresearchgate.netx-mol.net. Oral administration at doses as low as 3 mg/kg was sufficient to abrogate PARylation in brain tumor tissues nih.govresearchgate.netx-mol.net.
In SCLC-derived, TMZ-resistant H209 intracranial xenograft models, the combination of this compound with temozolomide (TMZ) overcame TMZ resistance and showed significant tumor inhibitory effects and prolonged life span nih.govresearchgate.netx-mol.netmdpi.com. This suggests a strong anti-tumor synergy with TMZ nih.govresearchgate.netx-mol.net.
In glioblastoma models, this compound suppresses PARP activity in patient-derived xenografts medchemexpress.com. Preclinical studies have revealed that this compound more effectively enhances radiotherapy compared to veliparib in high-grade glioblastoma models, highlighting the combined benefits of radiosensitization and BBB penetration conferred by this compound nih.gov. This compound also showed considerable brain infiltration in C57 mice and demonstrated a significantly greater synergistic effect with TMZ in the majority of SCLC and GBM cell lines tested in vitro frontiersin.org. Studies in IDH1/2 mutated gliomas, which harbor intrinsic homologous recombination defects, showed that the IDH1 mutation conferred enhanced sensitivity to this compound with several-fold decreases in IC50 values oup.com. Combination treatment with this compound and TMZ or radiotherapy also demonstrated synergistic interactions in these cell lines, dependent upon IDH1 mutation status oup.com. Pharmacokinetic analysis in rats harboring intrinsic rat glioma intracranial tumors demonstrated favorable CNS penetration with tumor:plasma ratios greater than 0.20 oup.com.
Table 1: Summary of In Vitro Cytotoxicity and PARP Inhibition Data
Assay Type | Target/Cell Line | IC50/EC50 Value | Reference |
Biochemical Assay | PARP1 | 0.83 nM | selleckchem.com |
Biochemical Assay | PARP2 | 0.11 nM | selleckchem.com |
Cellular PARylation | Intracellular PAR formation | 0.24 nM | medchemexpress.comacs.orgselleckchem.com |
Anti-proliferation | MDA-MB-436 (BRCA1-deficient) | Highly Sensitive | researchgate.net |
Anti-proliferation | UWB1.289 (BRCA1-deficient) | Highly Sensitive | researchgate.net |
Anti-proliferation | Capan-1 (BRCA2-deficient) | Highly Sensitive | researchgate.net |
Anti-proliferation | MEF/PTEN -/- (PTEN deficient) | ~13x more potent | researchgate.net |
Anti-proliferation | MDA-MB-231 (BRCA wild-type) | Resistant | researchgate.net |
Synergy with TMZ | SCLC and GBM cell lines (majority) | Synergistic | frontiersin.org |
Synergy with TMZ or RT | IDH1/2 mutated glioma cell lines | Synergistic | oup.com |
Table 2: Summary of Key In Vivo Findings
Model Type | Key Finding | Comparison (if any) | Reference |
MDA-MB-436 Breast Cancer Xenograft (BRCA1) | 16-fold more potent antitumor activity | vs Olaparib | nih.govresearchgate.netx-mol.net |
Mouse Brain | Improved penetration across the blood-brain barrier | vs other PARP inhibitors | nih.govresearchgate.netx-mol.net |
Mouse Brain Tumor Tissues | Oral administration (3 mg/kg) sufficient to abrogate PARylation | - | nih.govresearchgate.netx-mol.net |
H209 Intracranial Xenograft (SCLC, TMZ-res) | Combination with TMZ overcomes resistance, shows significant tumor inhibition and prolonged life span | vs TMZ alone | nih.govresearchgate.netx-mol.netmdpi.com |
High-grade Glioblastoma Models | More effectively enhances radiotherapy | vs Veliparib | nih.gov |
Intrinsic Rat Glioma Intracranial Tumors | Favorable CNS penetration (tumor:plasma ratios >0.20) with oral administration (3 and 6 mg/kg BID) | - | oup.com |
Orthotopic PDX Models (GBM) | Enhances TMZ efficacy in a subset of primary GBM, potentially linked to impaired DNA damage response | vs TMZ alone | mayo.edu |
Radiosensitizing Properties of this compound
Preclinical studies have consistently demonstrated the radiosensitizing properties of PARP inhibitors, including this compound nih.govoup.com. This effect enhances the damage induced by ionizing radiation (IR), leading to increased cancer cell death nih.govfrontiersin.org. This compound has been shown to more effectively enhance radiotherapy compared to other PARP inhibitors like Veliparib in certain preclinical models, such as high-grade glioblastoma nih.gov.
The radiosensitizing effects of this compound are primarily attributed to its impact on DNA repair mechanisms nih.govfrontiersin.org. Ionizing radiation causes DNA damage, predominantly in the form of single-strand breaks (SSBs) frontiersin.org. PARP proteins play a crucial role in the repair of these SSBs through the base excision repair (BER) pathway researchgate.netd-nb.infonih.gov.
This compound, by inhibiting PARP activity and trapping PARP1 onto DNA breaks, directly interferes with the repair of SSBs induced by radiation nih.govd-nb.infonih.gov. This inhibition delays the BER process nih.gov. The accumulation of unrepaired SSBs becomes particularly detrimental during DNA replication d-nb.infoacs.org. As replication forks encounter these persistent SSBs, they can stall and ultimately collapse, leading to the formation of more complex and lethal double-strand breaks (DSBs) researchgate.netd-nb.infonih.govacs.org.
In cancer cells with defects in other major DSB repair pathways, such as homologous recombination (HR), the accumulation of these DSBs due to PARP inhibition and replication fork disruption is particularly toxic, leading to genomic instability and cell death frontiersin.orgd-nb.infonih.govacs.org. This mechanism, known as synthetic lethality, is a key principle underlying the use of PARP inhibitors as radiosensitizers, especially in tumors with existing DNA repair deficiencies frontiersin.orgnih.govacs.org.
Beyond directly impacting DNA repair, preclinical studies suggest that PARP inhibitors can enhance radiotherapy-induced ferroptosis and trigger antitumor immune responses nih.govresearchgate.net. Ferroptosis is a distinct form of regulated cell death characterized by iron accumulation and lipid peroxidation researchgate.netfrontiersin.org.
Studies indicate that PARP inhibitors can enhance radiotherapy-induced ferroptosis, contributing to increased cancer cell killing nih.govresearchgate.net. Furthermore, PARP inhibitors have been shown to trigger antitumor immune responses, potentially through the cyclic GMP-AMP synthase (cGAS) signaling pathway nih.govresearchgate.netnih.gov. The cGAS pathway is involved in detecting cytosolic double-stranded DNA, which can accumulate as a result of DNA damage induced by radiotherapy and impaired repair due to PARP inhibition nih.gov. Activation of the cGAS pathway can lead to the induction of interferon responses and the recruitment of immune cells, such as CD8+ T cells, which can contribute to the antitumor effect frontiersin.orgresearchgate.netfrontiersin.orgnih.gov.
Clinical Efficacy and Outcomes of Pamiparib Monotherapy
Pamiparib in Ovarian Cancer
Clinical trials have evaluated the efficacy of this compound monotherapy in patients with advanced ovarian cancer, including fallopian tube or primary peritoneal cancer beonemedicines.comresearchgate.net. These studies have primarily focused on patients with germline BRCA1/2 mutations who have received prior lines of chemotherapy beonemedicines.comnih.govaacrjournals.orgguidetomalariapharmacology.org.
Germline BRCA1/2-Mutated Ovarian Cancer
The efficacy of this compound monotherapy has been particularly notable in patients with advanced ovarian cancer harboring germline BRCA1/2 mutations beonemedicines.comaacrjournals.orgguidetomalariapharmacology.orgonclive.com. These mutations are associated with deficiencies in homologous recombination repair, making these tumors particularly sensitive to PARP inhibition google.comasjo.inmdpi.com.
In patients with platinum-sensitive ovarian cancer (PSOC) and germline BRCA1/2 mutations, this compound monotherapy has demonstrated significant antitumor activity nih.govguidetomalariapharmacology.org. A pivotal Phase 2 study conducted in China enrolled patients with PSOC who had received at least two prior lines of chemotherapy. In this study, this compound showed encouraging response rates in this population beonemedicines.comnih.govaacrjournals.org.
This compound monotherapy has also been investigated in patients with platinum-resistant ovarian cancer (PROC) and germline BRCA1/2 mutations nih.govguidetomalariapharmacology.org. While generally more challenging to treat, studies have shown that this compound can still elicit responses in a subset of these patients beonemedicines.comnih.govaacrjournals.org.
This compound has received conditional approval in China for the treatment of patients with germline BRCA mutation-associated recurrent advanced ovarian, fallopian tube, or primary peritoneal cancer who have been previously treated with at least two lines of chemotherapy uni.lubeonemedicines.comresearchgate.netonclive.comgoogle.com. This approval was based on clinical results demonstrating clinically meaningful and durable responses in this patient population beigene.combeonemedicines.com.
Platinum-Resistant Ovarian Cancer
Objective Response Rates (ORR) and Duration of Response (DoR)
Clinical trials have reported objective response rates (ORR) and duration of response (DoR) for this compound monotherapy in patients with germline BRCA1/2-mutated ovarian cancer beonemedicines.comguidetomalariapharmacology.org.
In a Phase 2 study of Chinese patients with germline BRCA1/2-mutated advanced ovarian cancer previously treated with at least two lines of chemotherapy, the ORR by independent review committee (IRC) was 64.6% (95% CI, 53.3–74.9) in patients with PSOC (n=82 evaluable for efficacy), with 8 complete responses (CR) and 45 partial responses (PR) nih.govaacrjournals.org. The ORR was 31.6% (95% CI, 12.6–56.6) in patients with PROC (n=19 evaluable for efficacy), with 6 PRs nih.govaacrjournals.org. The median DoR was 13.8 months (95% CI: 10.97, 20.73) for PSOC patients and 11.1 months (95% CI: 4.21, 16.59) for PROC patients in one analysis beonemedicines.com. Another analysis of the same study reported a median DoR of 14.5 months (95% CI, 11.1-NE) for the PSOC cohort and 11.1 months (95% CI, 4.21-NE) for the PROC cohort beigenemedical.com.
Patient Cohort | Evaluable Patients (n) | Objective Response Rate (ORR) (95% CI) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DoR) (95% CI) |
PSOC (gBRCAmut) | 82 | 64.6% (53.3–74.9) | 8 | 45 | 13.8 months (10.97, 20.73) beonemedicines.com or 14.5 months (11.1-NE) beigenemedical.com |
PROC (gBRCAmut) | 19 | 31.6% (12.6–56.6) | 0 | 6 | 11.1 months (4.21, 16.59) beonemedicines.com or 11.1 months (4.21-NE) beigenemedical.com |
Progression-Free Survival (PFS) and Overall Survival (OS)
Patient Cohort | Median Progression-Free Survival (PFS) (95% CI) | Median Overall Survival (OS) (95% CI) |
PSOC (gBRCAmut) | 15.2 months (10.35-NE) beigenemedical.com | Not yet mature beigenemedical.com |
PROC (gBRCAmut) | 6.2 months (4.11-NE) beigenemedical.com | 13.6 months (7.13-NE) beigenemedical.com |
This compound in Breast Cancer
Clinical studies have evaluated this compound in patients with HER2-negative breast cancer, focusing on those with germline BRCA1/2 mutations and triple-negative breast cancer (TNBC) with BRCA1/2 mutations and/or HRD nih.govbeonemedicines.com.
HER2-Negative Breast Cancer with Germline BRCA1/2 Mutation
A phase II multicenter study in China (NCT03575065) assessed this compound in patients with locally advanced or metastatic HER2-negative breast cancer with deleterious or suspected deleterious germline BRCA1/2 mutations researchgate.netnih.gov. The study included cohorts for hormone receptor-positive (HR+)/HER2-negative and triple-negative breast cancer researchgate.netnih.gov.
In the HR+/HER2-negative cohort (n=26), the objective response rate (ORR) as assessed by an independent review committee (IRC) was 61.9% (95% CI: 38.4–81.9). beonemedicines.comresearchgate.netnih.gov The median duration of response (DoR) was 7.5 months (95% CI: 5.6–14.8). researchgate.netnih.gov
Triple-Negative Breast Cancer (TNBC) with BRCA1/2 Mutations and/or HRD
In the same phase II study (NCT03575065), the TNBC cohort (n=62) with germline BRCA1/2 mutations showed an ORR of 38.2% (95% CI: 25.4–52.3) by IRC assessment. beonemedicines.comresearchgate.netnih.gov The median DoR in this cohort was 7.0 months (95% CI: 3.9–not estimable). researchgate.netnih.gov
These results suggest that this compound monotherapy demonstrates clinical activity in HER2-negative breast cancer with germline BRCA1/2 mutations, including both HR+/HER2-negative and TNBC subtypes. beonemedicines.comresearchgate.netnih.gov
Table 1: this compound Monotherapy Efficacy in HER2-Negative Breast Cancer with Germline BRCA1/2 Mutation (Phase II Study NCT03575065)
Cohort | N | Objective Response Rate (ORR) (95% CI) | Median Duration of Response (DoR) (95% CI) |
HR+/HER2-negative | 26 | 61.9% (38.4–81.9) | 7.5 months (5.6–14.8) |
TNBC | 62 | 38.2% (25.4–52.3) | 7.0 months (3.9–NE) |
NE = Not Estimable
This compound in Prostate Cancer
This compound is also being investigated in patients with metastatic castration-resistant prostate cancer (mCRPC), particularly in those with HRD or BRCA defects guidetomalariapharmacology.orgbeonemedinfo.comasco.org.
Metastatic Castration-Resistant Prostate Cancer (mCRPC) with HRD or BRCA Defects
An ongoing open-label, single-arm, global multicenter phase II study (NCT03712930) is evaluating the efficacy of this compound monotherapy in patients with mCRPC who have a circulating tumor cell (CTC) HRD phenotype or deleterious germline/somatic mutations in BRCA1/2. beonemedinfo.comasco.org Patients enrolled in this study must have progressed on or after at least one androgen receptor-targeted therapy and received at least one taxane-based therapy. asco.org
The co-primary endpoints of this study are radiographic ORR (in patients with measurable disease) and confirmed PSA response rate. asco.org Secondary endpoints include radiographic progression-free survival (rPFS), ORR, time to PSA response/progression, duration of PSA response, and time to symptomatic skeletal event. asco.org Data from this ongoing trial are anticipated to provide further insights into the efficacy of this compound in this specific mCRPC population.
This compound in Small Cell Lung Cancer (SCLC)
The potential of PARP inhibitors, including this compound, in SCLC is being explored due to the high genomic instability and replication stress characteristic of this cancer type nih.govnih.gov.
Consolidation Therapy After Concurrent Chemoradiotherapy in Limited-Stage SCLC
A single-arm, open-label phase II trial (NCT05483543) is being conducted to evaluate this compound as consolidation treatment in patients with limited-stage SCLC (LS-SCLC) who have not progressed following definitive platinum-based concurrent chemoradiotherapy (cCRT). nih.govnih.govveeva.comresearchgate.net
Table 2: Ongoing Phase II Study of this compound Monotherapy in LS-SCLC (NCT05483543)
Study Design | Patient Population | Primary Endpoint | Key Secondary Endpoints |
Single-arm, Phase II | LS-SCLC patients unprogressed after platinum-based cCRT | 1-year PFS rate by investigator | PFS, ORR, DoR, OS, Time to distant metastasis |
Impact on Brain Metastases Risk
This compound has shown promising characteristics regarding its potential impact on brain metastases. Preclinical studies have demonstrated its strong ability to penetrate the blood-brain barrier (BBB) nih.govresearchgate.netnih.gov. This brain penetration is considered a unique potential for the treatment of brain tumors and may help reduce the risk of brain metastases nih.govresearchgate.net. Historical data in limited-stage small cell lung cancer (LS-SCLC) patients who undergo concurrent chemoradiotherapy (cCRT) report brain recurrence rates ranging from 20% to 29%. This compound, with its confirmed strong BBB permeability, has the potential to reduce the risk of brain metastases in such patients when used as consolidation therapy following cCRT nih.gov.
This compound in Gastric Cancer
Gastric cancer is a significant global health challenge, being the fifth most common cancer and the third leading cause of cancer deaths worldwide beigenemedical.comasco.orgasco.org. A subset of gastric cancers exhibits platinum sensitivity and genomic instability characteristic of homologous recombination deficiency (HRD), which may increase sensitivity to PARP inhibitors ascopubs.orgasco.orgnih.gov. This compound has been investigated as a potential treatment for advanced gastric cancer, particularly as maintenance therapy after initial chemotherapy beigene.combeigenemedical.comasco.orgascopubs.orgasco.orgnih.govnih.govlarvol.com.
Maintenance Therapy After Platinum-Based Chemotherapy
Results from a Phase 2 study (PARALLEL-303, NCT03427814) investigating this compound as maintenance therapy in patients with inoperable locally advanced or metastatic gastric cancer who responded to platinum-based first-line chemotherapy have been reported ascopubs.orgnih.govnih.govlarvol.com. In this study, 136 patients were randomized to receive either this compound or placebo nih.govnih.gov.
Progression-Free Survival and Overall Survival Analysis
In the Phase 2 PARALLEL-303 study, the median PFS was numerically longer in the this compound arm compared to the placebo arm, although this difference did not reach statistical significance (3.7 months vs. 2.1 months; Hazard Ratio 0.8; p = 0.1428) ascopubs.orgnih.govnih.govlarvol.com. The median OS was 10.2 months in the this compound arm and 12.0 months in the placebo arm nih.govnih.govlarvol.com. Other efficacy endpoints in the evaluable analysis set showed an objective response rate (ORR) of 7.7% in the this compound arm versus 6.3% in the placebo arm. The rate of stable disease was 46.2% with this compound and 37.5% with placebo nih.gov.
Here is a summary of the efficacy results from the Phase 2 PARALLEL-303 study:
Endpoint | This compound Arm (n=71) | Placebo Arm (n=65) | Hazard Ratio (95% CI) | p-value |
Median PFS (months) | 3.7 (1.9, 5.3) | 2.1 (1.9, 3.8) | 0.8 (0.5, 1.2) | 0.1428 |
Median OS (months) | 10.2 (8.7, 16.3) | 12.0 (8.2, NE) | - | - |
ORR (%) | 7.7 (1.6, 20.9) | 6.3 (0.8, 20.8) | - | - |
Stable Disease Rate (%) | 46.2 | 37.5 | - | - |
*NE: Not Estimable
This compound in Glioblastoma (GBM)
Glioblastoma is an aggressive primary brain tumor with a poor prognosis researchgate.netnih.gov. The standard of care typically involves surgery, followed by radiotherapy with concomitant and adjuvant temozolomide (TMZ) researchgate.netnih.gov. There is a significant need for new effective treatments for glioblastoma nih.gov. This compound's ability to cross the blood-brain barrier has made it a subject of investigation for glioblastoma treatment biospace.combeigene.comresearchgate.netnih.govivybraintumorcenter.orgnih.gov.
Pharmacokinetic and Pharmacodynamic Studies in GBM
Phase 0 and Phase 1/2 clinical trials have evaluated the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in patients with newly diagnosed and recurrent glioblastoma biospace.comivybraintumorcenter.orgnih.govoup.comlarvol.comresearchgate.netcancer.govaacrjournals.org. A Phase 0 'trigger' trial assessed this compound in combination with radiation therapy biospace.comoup.comlarvol.comresearchgate.netaacrjournals.org. In this study, newly diagnosed and recurrent GBM patients received this compound prior to planned tumor resection oup.comresearchgate.netaacrjournals.org. Tumor tissue, cerebrospinal fluid (CSF), and plasma samples were collected to measure drug concentrations oup.comresearchgate.net.
The results demonstrated that this compound reached pharmacologically relevant concentrations in non-enhancing GBM tissue biospace.comoup.comresearchgate.netaacrjournals.org. In Arms A (newly diagnosed) and B (recurrent GBM) of the Phase 0 study, the mean unbound concentrations of this compound in the Gd-non-enhancing tumor region were 171.5 nM and 102.9 nM, respectively oup.comresearchgate.net. All patients in the this compound arms in one study exceeded the PK threshold defined as unbound drug > 5-fold biochemical IC50 in non-enhancing tumor, which determined eligibility for a therapeutic expansion phase with radiotherapy oup.comresearchgate.netaacrjournals.org. This compound also suppressed the induction of PAR levels ex vivo post-radiation, indicating its pharmacodynamic activity oup.comresearchgate.netaacrjournals.org.
Potential for Brain Tumor Treatment
This compound's brain penetration and its ability to enhance the effects of radiation and chemotherapy agents like TMZ in preclinical models suggest a unique potential for the treatment of brain tumors, including glioblastoma beigene.comnih.govresearchgate.netnih.govnih.gov. Preclinical studies have shown that this compound more effectively enhances radiotherapy compared to other PARP inhibitors in high-grade glioblastoma models nih.gov. The combination of this compound with TMZ has also shown significant tumor inhibitory effects and prolonged lifespan in TMZ-resistant intracranial xenograft models researchgate.net.
Preliminary clinical data from studies evaluating this compound in combination with radiation therapy and/or temozolomide in glioblastoma patients have shown signs of antitumor activity beigene.comnih.gov. While response data were still maturing in some initial reports, these findings support the continued investigation of this compound combinations for glioblastoma beigene.com.
Pamiparib in Combination Therapies
Combination with DNA-Damaging Agents
PARP inhibitors like pamiparib are hypothesized to potentiate the cytotoxicity of DNA-alkylating agents and ionizing radiation by preventing the repair of the DNA lesions they induce patsnap.com.
This compound with Temozolomide (TMZ)
Temozolomide (TMZ) is an oral alkylating agent commonly used in the treatment of brain tumors such as glioblastoma and anaplastic astrocytoma wikipedia.orgmims.com. Its cytotoxic effect is primarily due to the alkylation of DNA, leading to DNA double-strand breaks and apoptosis mims.com.
Preclinical studies have demonstrated strong anti-tumor synergy between this compound and TMZ in both in vitro and in vivo models, including those resistant to TMZ nih.govresearchgate.netresearchgate.net. This compound's ability to penetrate the blood-brain barrier in preclinical models suggests its potential utility in treating brain tumors nih.govresearchgate.netoup.com. Studies in IDH1/2 mutated gliomas, which exhibit intrinsic HR defects, have shown that this compound acts synergistically with TMZ and radiation therapy, potentially allowing for lower doses of these DNA-damaging agents oup.comaacrjournals.org. In an SCLC-derived, TMZ-resistant H209 intracranial xenograft model, the combination of this compound with TMZ overcame resistance, showing significant tumor inhibitory effects and prolonged life span nih.govresearchgate.netresearchgate.net.
Model | TMZ Sensitivity | This compound + TMZ Effect | Reference |
H209 SCLC xenograft model (TMZ-sensitive) | Effective | Significantly prevented resistance, sustained sensitivity | researchgate.net |
H209-TR SCLC xenograft model (TMZ-resistant) | No effect | Efficacious for two treatment cycles | researchgate.net |
IDH1/2 mutated gliomas | Enhanced sensitivity | Synergistic interaction with TMZ and RT | oup.comaacrjournals.org |
The combination of this compound with TMZ is being evaluated in clinical trials for various solid tumors and glioma beigene.combeigene.comcancer.govfishersci.caciteab.comcancernetwork.comwikipedia.orgcancer.gov. A Phase 1b trial (NCT03150810) assessed this compound in combination with TMZ in adult patients with locally advanced or metastatic solid tumors beigene.combeigene.comnih.gov. Preliminary results from this study showed modest antitumor activity across a variety of indications, regardless of BRCA mutation status beigene.comnih.gov. The maximum tolerated dose of TMZ in combination with a fixed dose of this compound was determined nih.gov.
For glioma, a Phase 1b/2 study (NCT03150862) is evaluating this compound in combination with radiation therapy and/or TMZ in patients with newly diagnosed or recurrent/refractory glioblastoma beigene.combeigene.comdana-farber.orgresearchgate.netnih.govlarvol.com. Preliminary results from this trial have shown signs of antitumor activity of this compound in combination with radiation therapy in newly diagnosed glioblastoma, and in combination with low-dose TMZ in recurrent/refractory glioblastoma, including in patients who had previously progressed on TMZ nih.govbeonemedicines.com.
Trial Identifier | Patient Population | Combination Therapy | Status / Findings (Preliminary) | Reference |
NCT03150810 | Locally advanced or metastatic solid tumors | This compound + TMZ | Phase 1b; Modest antitumor activity observed; Maximum tolerated dose of TMZ determined in combination with this compound. beigene.comnih.gov | beigene.comnih.gov |
NCT03150862 | Newly diagnosed or recurrent/refractory glioblastoma | This compound + RT and/or TMZ | Phase 1b/2; Signs of antitumor activity with this compound + RT in newly diagnosed GBM and this compound + low-dose TMZ in R/R GBM, including post-TMZ progression. nih.govbeonemedicines.com | beigene.combeigene.comdana-farber.orgresearchgate.netnih.govlarvol.com |
NCT03914742 | Newly diagnosed or recurrent IDH1/2-mutant gliomas | This compound + TMZ | Phase 1; Clinical efficacy yet to be demonstrated. nih.gov | nih.gov |
NCT03749187 | Newly diagnosed or recurrent IDH1/2-mutant gliomas | This compound + TMZ | Phase 1; Clinical efficacy yet to be demonstrated. nih.gov | nih.gov |
Preclinical Synergy in Brain Tumor Models
This compound with Radiation Therapy
Radiation therapy induces DNA damage, and PARP inhibitors can enhance its effects by inhibiting DNA repair patsnap.com. Preclinical studies have shown synergistic interactions between this compound and radiation therapy in IDH1/2 mutated gliomas oup.comaacrjournals.org. A Phase 1b/2 trial (NCT03150862) is investigating the combination of this compound with radiation therapy, with or without TMZ, in patients with glioblastoma beigene.combeigene.comdana-farber.orgresearchgate.netnih.govlarvol.com. Preliminary data from this study have indicated signs of antitumor activity for the combination of this compound with radiation therapy in newly diagnosed glioblastoma nih.govbeonemedicines.com. Additionally, a Phase 1 trial is evaluating this compound in combination with concurrent chemotherapy (fluorouracil and hydroxyurea) and radiation therapy for recurrent head and neck squamous cell carcinoma cancer.govcancer.govuchicagomedicine.orgclinicaltrial.be.
Combination with Immune Checkpoint Inhibitors (ICIs)
The rationale for combining PARP inhibitors with ICIs stems from the potential of PARP inhibition to increase genomic instability and the subsequent release of tumor-associated antigens, which may enhance the anti-tumor immune response and improve the efficacy of ICI therapy ascopost.commdpi.com.
This compound with Tislelizumab (Anti-PD-1 Antibody)
Tislelizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, an immune checkpoint inhibitor researchgate.netnih.gov. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), tislelizumab aims to restore T-cell function and promote immune-mediated anti-tumor activity nih.gov.
The combination of this compound with tislelizumab has been evaluated in a multicenter, open-label, Phase 1a/b trial (NCT02660034) in patients with advanced solid tumors beigene.comresearchgate.netcancernetwork.comascopost.commdpi.com. Preliminary results from this study showed a variable level of anti-tumor activity across different solid tumor types, with the highest objective response rate (ORR) observed in triple-negative breast cancer researchgate.net. The combination was reported to be associated with a manageable safety profile researchgate.net. The study authors suggested that the combination exploits the potential accumulation of DNA damage from PARP inhibition, which might increase immune cell infiltration into the tumor microenvironment, thereby enhancing cancer cell killing cancernetwork.com. Responses were observed in patients regardless of their BRCA mutation status ascopost.com.
Trial Identifier | Patient Population | Combination Therapy | Key Findings (Preliminary) | Reference |
NCT02660034 | Advanced solid tumors | This compound + Tislelizumab | Phase 1a/b; Variable anti-tumor activity observed across tumor types, highest ORR in TNBC; Manageable safety profile; Responses seen regardless of BRCA status. researchgate.netcancernetwork.comascopost.com | beigene.comresearchgate.netcancernetwork.comascopost.commdpi.com |
Further clinical trials are ongoing to investigate the combination of this compound and tislelizumab in various advanced malignancies cancer.govclinicaltrials.eu.
Antitumor Activity in Advanced Solid Tumors
In a Phase I trial involving patients with advanced solid tumors, the combination of this compound and tislelizumab, an anti-PD-1 antibody, demonstrated antitumor activity. ascopost.comoncology-central.comresearchgate.net The study included patients with various advanced malignancies, including ovarian, breast, prostate, gastric, bladder, pancreatic, and small cell lung cancers. ascopost.com Ten out of 49 patients (20%) treated in the dose-escalation phase achieved an objective response, including two complete responses and eight partial responses. oncology-central.com The clinical benefit rate, encompassing complete responses, partial responses, and durable stable disease for at least 24 weeks, was 39%. ascopost.com Responses were observed in patients regardless of their BRCA mutation status. ascopost.com
A Phase 1b study evaluating this compound in combination with low-dose temozolomide in patients with locally advanced or metastatic solid tumors also showed preliminary antitumor activity across various indications, irrespective of known BRCA mutation status. beigene.comnih.gov
Efficacy in Triple-Negative Breast Cancer with BRCA1/2 Mutations and/or HRD
This compound has shown promising efficacy in patients with locally advanced or metastatic HER2-negative breast cancer with deleterious or suspected deleterious germline BRCA1/2 mutations. ascopubs.orgnih.gov In a Phase II study in China, the objective response rate (ORR) by independent review committee was evaluated in cohorts including triple-negative breast cancer (TNBC) and hormone receptor-positive (HR+)/HER2- breast cancer. ascopubs.orgnih.gov
In the TNBC cohort of this study, the confirmed ORR was 38.2% (95% CI: 25.4–52.3). ascopubs.orgnih.gov The median duration of response (DoR) was 7.0 months (95% CI: 3.9–not estimable). nih.gov
While PARP inhibitors generally show significant improvement in ORR and progression-free survival (PFS) in advanced or metastatic TNBC, subgroup analysis suggests that patients with BRCA mutations may have a higher objective response compared to those without BRCA mutations. frontiersin.orgresearchgate.net However, a significant difference in ORR was not observed between homologous recombination deficiency (HRD) positive and non-HRD subgroups in a pooled analysis of PARP inhibitors in TNBC. frontiersin.orgresearchgate.net
Cohort | Objective Response Rate (ORR) (95% CI) | Median Duration of Response (DoR) (95% CI) |
---|---|---|
TNBC | 38.2% (25.4–52.3) | 7.0 months (3.9–NE) |
Data is based on a Phase II study (NCT03575065) in patients with locally advanced or metastatic HER2-negative breast cancer with germline BRCA1/2 mutations. ascopubs.orgnih.gov
Combination with Concurrent Chemotherapy and Radiation Therapy in Head and Neck Squamous Cell Carcinoma (HNSCC)
A Phase I trial is investigating the combination of tislelizumab and this compound with concurrent chemotherapy and radiation therapy in patients with previously treated recurrent head and neck squamous cell carcinoma. uchicagomedicine.orgcancer.govclinicaltrial.be The study aims to evaluate the safety, tolerability, and maximum tolerated dose of this combination. uchicagomedicine.orgcancer.gov The chemotherapy regimen in this trial includes 5-FU and hydroxyurea, administered concurrently with radiation therapy. uchicagomedicine.org The rationale is that combining this compound with radiosensitizing chemotherapy and radiation therapy may enhance the killing of tumor cells compared to chemotherapy and radiation therapy alone. cancer.gov
Combination with Hormonal Therapies
Combination strategies involving this compound and hormonal therapies are also being explored, particularly in hormone-sensitive cancers. nih.gov
This compound with Tamoxifen in Ovarian Cancer with Biochemical Recurrence
A Phase II single-arm prospective clinical trial (NCT05669768) is evaluating the efficacy and toxicity of this compound combined with tamoxifen in epithelial ovarian cancer patients who experience biochemical recurrence during first-line PARP inhibitor maintenance therapy. researchgate.netcareacross.comascopubs.orgdrugbank.com Biochemical recurrence is defined as an increase in CA-125 levels without imaging evidence of tumor recurrence. ascopubs.orgresearchgate.net Tamoxifen, an anti-estrogenic drug, is considered an effective option for patients with biochemical recurrence. ascopubs.orgresearchgate.net This study aims to explore the potential of combining this compound with tamoxifen in this specific patient population, particularly in the context of a "PARP inhibitor after PARP inhibitor" strategy. ascopubs.orgresearchgate.net The primary outcome of this study is the CA-125 response rate. ascopubs.org
Rationale for Combination Strategies
The rationale behind combining this compound with other therapies stems from its mechanism of action as a PARP inhibitor and the intricate nature of DNA damage response (DDR) pathways in cancer cells. nih.govresearchgate.net
Overcoming DNA Damage Response Pathways
Cancer cells often rely on specific DNA repair pathways to survive the accumulation of DNA damage. nih.gov PARP proteins play a crucial role in the repair of single-strand DNA breaks. nih.govbeigenemedical.com Inhibition of PARP by agents like this compound leads to the accumulation of single-strand breaks, which can then be converted into more lethal double-strand breaks during DNA replication. beigenemedical.com In cells with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the ability to repair these double-strand breaks is compromised, leading to synthetic lethality when PARP is inhibited. nih.govmdpi.com
However, resistance to PARP inhibitors can develop through various mechanisms, including the restoration of HR function or the activation of alternative DDR pathways. nih.gov Combining this compound with agents that target these alternative pathways or further induce DNA damage can potentially overcome resistance and enhance anti-tumor efficacy. nih.govresearchgate.net For example, combining PARP inhibitors with DNA-damaging agents like chemotherapy can lead to synergistic effects by preventing the repair of chemotherapy-induced DNA lesions. researchgate.net Additionally, PARP inhibition can modulate the tumor immune microenvironment, providing a rationale for combination with immunotherapy. researchgate.netfrontiersin.org
Enhancing Antitumor Immune Responses
Preclinical and clinical investigations have explored the ability of this compound to modulate the tumor immune microenvironment and enhance the efficacy of immunotherapy combinations.
Research indicates that PARP inhibitors can enhance radiotherapy-induced ferroptosis and trigger antitumor immune responses through the cGAS signaling pathway nih.gov. The use of PARP inhibitor treatment leads to unresolved DNA lesions and the production of cytosolic dsDNA fragments, which can activate the DNA sensing cGAS-STING pathway, boosting the production of type I interferon and inducing antitumor immunity independently of DNA repair deficiency mdpi.com.
Studies have shown that this compound can upregulate programmed death-ligand 1 (PD-L1) expression on the surface of pancreatic cancer cells in vitro and in vivo, partly via the JAK2/STAT3 pathway researchgate.netfrontiersin.orgnih.gov. While upregulation of PD-L1 could potentially lead to suppression of T-cell-mediated immune responses, preclinical studies suggest that adding a PD-(L)1 inhibitor can re-sensitize cells treated with PARP inhibitors to T-cell cytotoxicity, restoring reduced antitumor immunity and enhancing antitumor activity nih.gov.
In a study involving a mouse pancreatic cancer model, co-administration of this compound with PD-L1 blockers significantly improved therapeutic efficacy in vivo compared to monotherapy researchgate.netfrontiersin.orgnih.gov. This combination therapy resulted in an altered tumor immune microenvironment with a significant increase in the infiltration of CD8⁺ T cells researchgate.netfrontiersin.orgnih.gov. Flow cytometry analysis confirmed that the combination treatment significantly altered the tumor immune microenvironment, leading to a notable upregulation in the proportion of CD8⁺ T cells nih.gov. RNA sequencing analysis revealed that combination therapy significantly altered the expression of genes related to inflammation and the immune system, with a significant number of differentially expressed genes enriched in categories such as "inflammatory response," "innate immune response," "neutrophil accumulation," and "response to IFN-β response" soton.ac.uk.
A phase 1a/b study evaluating this compound in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors, including ovarian cancer, showed promising antitumor activity and clinical benefit mdpi.comcancernetwork.com. The combination was generally well tolerated mdpi.comcancernetwork.com. The rationale for combining this compound with tislelizumab is based on the potential for accumulated DNA damage from PARP inhibition to increase immune cell infiltration into the tumor microenvironment, thereby enhancing cancer cell killing cancernetwork.com.
Preliminary clinical data from a Phase 1 trial of this compound in combination with low-dose temozolomide in patients with locally advanced or metastatic solid tumors also demonstrated antitumor activity across various indications, regardless of known BRCA mutation status beigene.com.
Data Table: Effects of this compound Combination Therapy on Immune Microenvironment in Pancreatic Cancer Model
Treatment Group | Change in CD8⁺ T cell infiltration | Change in Immune Score |
This compound Monotherapy | Not specified/varied results researchgate.netfrontiersin.org | Reduced soton.ac.uk |
PD-L1 Blocker Monotherapy | Not specified/varied results researchgate.netfrontiersin.org | Not specified |
This compound + PD-L1 Blocker Combination | Significant Increase researchgate.netfrontiersin.orgnih.gov | Altered/Increased nih.govsoton.ac.uk |
Note: Data extracted from preclinical studies in pancreatic cancer models.
Mechanisms of Resistance to Pamiparib and Strategies to Overcome Them
Homologous Recombination (HR) Restoration
Restoration of HR repair function is a significant mechanism of resistance to PARP inhibitors jci.orgmdpi.comnih.gov. This allows cancer cells to effectively repair the double-strand breaks induced by PARP inhibition, thus overcoming the synthetic lethality.
BRCA1/2 Reversion Mutations
One of the most common mechanisms for HR restoration is the occurrence of secondary "revertant" mutations in BRCA1 or BRCA2 genes jci.orgmdpi.comwikipedia.org. These mutations can restore the open reading frame of the gene, leading to the expression of a functional, or nearly functional, BRCA protein jci.orgmdpi.com. This restored protein function enables the cell to regain HR activity, conferring resistance to PARP inhibitors jci.orgmdpi.comwikipedia.org. Studies have shown that BRCA-related reversion mutations can be observed after tumor progression in patients undergoing PARP inhibitor treatment nih.gov. For example, up to 46% of platinum-resistant BRCA-mutated high-grade serous ovarian cancer cases exhibit tumor-specific secondary mutations that restore the open reading frame of either BRCA1 or BRCA2 mdpi.com.
Alterations in PARP1
Alterations in the PARP1 protein itself can also contribute to resistance researchgate.netoaepublish.com. Mutations in the PARP1 gene can affect its ability to bind to DNA damage sites, leading to reduced PARP trapping activity, which is a key mechanism of PARP inhibitor cytotoxicity jci.orgmdpi.comfrontiersin.org. A common mutation in PARP-1 (R591C) has been observed in PARP inhibitor-resistant tumor samples and is linked to diminished PARP1 trapping activity mdpi.com.
Replication Fork Protection Mechanisms
Stabilization of replication forks is another mechanism that can lead to resistance to PARP inhibitors researchgate.netwikipedia.orgmdpi.com. In BRCA-deficient cells, stalled replication forks are prone to degradation by nucleases, leading to genomic instability and cell death mdpi.commdpi.com. Mechanisms that prevent this degradation and stabilize the replication forks can reduce the lethal DNA damage induced by PARP inhibitors, thereby conferring resistance mdpi.comfrontiersin.orgmdpi.com. For instance, the downregulation of EZH2 and PTIP in BRCA2- and BRCA1-deficient cells, respectively, can reduce the recruitment of nucleases and result in fork protection mdpi.com.
Drug Efflux Mechanisms
Increased drug efflux, which reduces the intracellular concentration of the PARP inhibitor, is another mechanism of resistance researchgate.netwikipedia.org.
Role of P-glycoprotein (P-gp/ABCB1) in Drug Resistance
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an efflux transporter that can pump various drugs out of cancer cells, leading to multidrug resistance aacrjournals.orgbeigenemedical.comecancer.org. Overexpression of P-gp has been observed in some recurrent ovarian cancers and is considered a potential cause of PARP inhibitor resistance frontiersin.orgaacrjournals.org. Studies have shown a correlation between ABCB1 expression and resistance to certain PARP inhibitors like olaparib and rucaparib in ovarian cancer cell lines mdpi.comresearchgate.net.
Pamiparib as a Non-P-gp Substrate and its Implications for Overcoming Resistance
Notably, unlike some other PARP inhibitors, this compound is not a substrate of P-glycoprotein (P-gp) or BCRP (breast cancer resistance protein) mdpi.combeigenemedical.comresearchgate.netfrontiersin.orgaacrjournals.orgacs.org. This characteristic is significant because it suggests that this compound's efficacy may not be compromised by P-gp-mediated drug efflux, a common mechanism of resistance encountered with other agents aacrjournals.orgbeigenemedical.comresearchgate.netaacrjournals.org. Preclinical studies have demonstrated that this compound's intracellular concentration is not affected by P-gp overexpression, in contrast to olaparib aacrjournals.orgbeigenemedical.com. This suggests that this compound has the potential to overcome ABCB1-mediated drug resistance in tumors, potentially offering additional clinical benefits to patients with high P-gp expressing tumors aacrjournals.orgbeigenemedical.com. The fact that this compound is not a P-gp substrate may also contribute to its ability to cross the blood-brain barrier, making it a potential candidate for treating brain tumors mdpi.comfrontiersin.orgmdpi.com.
Other Emerging Resistance Pathways
While restoration of homologous recombination (HR) function is a primary mechanism of resistance to PARP inhibitors, including this compound, other pathways and alterations can also contribute to reduced sensitivity. These emerging resistance mechanisms are being actively investigated.
One such mechanism involves the upregulation of drug efflux pumps, such as P-glycoprotein (ABCB1) and BCRP. Overexpression of these transporters can reduce the intracellular concentration of PARP inhibitors, thereby decreasing their effectiveness mdpi.comfrontiersin.orgfrontiersin.org. Notably, preclinical evidence suggests that this compound is not a substrate of P-glycoprotein or BCRP, which may offer an advantage in overcoming this specific resistance mechanism compared to some other PARP inhibitors frontiersin.orgaacrjournals.orgnih.govresearchgate.net.
Alterations in PARP1 itself can also lead to resistance. Mutations in the PARP1 gene can affect the protein's ability to bind to DNA damage sites, reducing PARP trapping and subsequent PARP inhibitor binding frontiersin.org. High expression of proto-oncogene c-Met has also been shown to mediate PARP1 phosphorylation, increasing its enzyme activity and reducing this compound binding, contributing to drug resistance frontiersin.org.
Dysregulation of molecular signaling pathways represents another category of resistance mechanisms. For instance, upregulation of the PI3K/AKT pathway has been observed following PARP inhibitor use, promoting cell growth and proliferation and contributing to resistance mdpi.com. The ATM/ATR pathway, a key DNA damage response checkpoint, can also be upregulated, leading to HR restoration and resistance mdpi.com.
Furthermore, PARP inhibitors can upregulate PD-L1 expression on tumor cells through various mechanisms, including the JAK2/STAT3 signaling pathway or activation of the cGAS-STING pathway researchgate.netresearchgate.net. This increased PD-L1 expression can suppress T-cell-mediated immune responses, representing a potential mechanism of resistance to PARP inhibitors researchgate.netresearchgate.net.
Other mechanisms include the loss of function of Poly(ADP-ribose) glycohydrolase (PARG), which reverses the action of PARP enzymes, and the stabilization of replication forks, which can reduce the dependency on HR for DNA repair frontiersin.orgmdpi.com. DNA Polymerase θ (POLQ), involved in microhomology-mediated end joining (MMEJ), has also been identified as a potential driver of resistance mdpi.com.
Strategies to Overcome Resistance in this compound Therapy
Overcoming resistance to this compound and other PARP inhibitors is a critical area of research aimed at extending treatment benefits for patients. Strategies focus on combination therapies and the identification of predictive biomarkers.
Combination Therapies to Circumvent Resistance Mechanisms
Combination therapies are being actively explored to enhance the efficacy of this compound and overcome resistance. These strategies often involve combining this compound with agents that target complementary DNA repair pathways, cell cycle checkpoints, or the tumor microenvironment mdpi.comoaepublish.comnih.govtandfonline.com.
One promising approach is the combination of PARP inhibitors with immune checkpoint inhibitors (ICIs), such as anti-PD-(L)1 antibodies researchgate.netnih.govmdpi.com. The rationale is based on the observation that HR-deficient cancers often have a high tumor mutational burden, leading to increased neoantigen presentation and activation of antitumor immune responses mdpi.com. Additionally, while PARP inhibitors can upregulate PD-L1, combining them with ICIs may restore T-cell-mediated cytotoxicity and enhance antitumor activity researchgate.netresearchgate.net. Preclinical studies suggest that adding a PD-(L)1 inhibitor can re-sensitize cells treated with PARP inhibitors to T-cell cytotoxicity researchgate.net.
Inhibitors of other DNA damage response pathways are also being investigated in combination with PARP inhibitors. Targeting the ATR-CHK1 pathway, which is involved in replication fork stability, is a rational approach, particularly in cases where resistance is associated with increased replication fork stability mdpi.commdpi.com. Preclinical studies have shown synergistic effects of PARP inhibitor and ATR inhibitor combinations mdpi.com. Inhibitors of WEE1, a cell cycle regulator, are also being explored, as they can cause cells to enter mitosis with unrepaired DNA damage, potentially overcoming resistance mdpi.comoaepublish.com.
Combining PARP inhibitors with anti-angiogenic agents has shown effectiveness in some PARP inhibitor-resistant patients. The possible mechanism is that anti-angiogenic drugs can inhibit the expression of BRCA1/2 and RAD51 genes by transcriptional inhibition and inducing hypoxia frontiersin.org.
Other combination strategies in development include combining PARP inhibitors with chemotherapy, other targeted agents (such as CDK12, CDK1, and PI3K inhibitors), and epigenetic drugs like histone deacetylase inhibitors mdpi.comoaepublish.comnih.gov. Clinical trials are ongoing to evaluate the efficacy of these combinations mdpi.comoaepublish.comnih.gov. For instance, a phase 1b/2 trial (NCT05494580) is evaluating this compound in combination with surufatinib in patients with platinum-resistant ovarian cancer who have progressed on prior PARP inhibitor treatment onclive.com. Another study is evaluating this compound in combination with temozolomide in patients with advanced solid tumors nih.govnih.gov.
Identification of Predictive Biomarkers for Response and Resistance
Identifying biomarkers that can predict response or resistance to this compound is crucial for patient selection and optimizing treatment strategies frontiersin.orgnih.gov. These biomarkers can help determine which patients are most likely to benefit from this compound monotherapy and which may require alternative approaches or combination therapies from the outset.
While BRCA1/2 mutations and homologous recombination deficiency (HRD) are established predictors of sensitivity to PARP inhibitors, including this compound, resistance can still occur in patients with these alterations frontiersin.orgnih.gov. Therefore, identifying biomarkers for both intrinsic (failure to respond initially) and acquired (relapse after initial response) resistance is essential frontiersin.org.
Genomic alterations, such as reversion mutations in BRCA1, BRCA2, or other HR pathway genes like RAD51C and RAD51D, are significant mechanisms of acquired resistance and can serve as biomarkers frontiersin.orgnih.gov. Detecting these mutations through secondary genetic testing in PARP inhibitor-resistant patients can guide subsequent treatment decisions frontiersin.org.
Beyond genomic mutations, other potential biomarkers are being investigated. Overexpression of drug efflux pumps like ABCB1 can indicate potential resistance frontiersin.orgfrontiersin.org. Alterations in the expression or function of PARP1 itself, including point mutations or phosphorylation status mediated by pathways like c-Met, may also serve as predictive markers frontiersin.orgnih.gov.
Molecular signaling pathways, such as the PI3K/AKT and ATM/ATR pathways, are potential sources of biomarkers, as their upregulation has been linked to resistance mdpi.com. Furthermore, the immune microenvironment and markers like PD-L1 expression are being explored for their predictive value, particularly in the context of combination therapies with ICIs researchgate.netresearchgate.netbeigenemedical.com.
Proteogenomic analyses, which integrate data from genomics, transcriptomics, epigenomics, and proteomics, hold promise for identifying novel predictive biomarkers beyond BRCA mutations frontiersin.org. These analyses can reveal specific protein expression patterns or post-translational modifications associated with sensitivity or resistance frontiersin.org.
Circulating tumor DNA (ctDNA) is also being investigated as a potential predictive tool for monitoring treatment outcomes and identifying resistance mechanisms in real-time onclive.com. Higher ctDNA concentrations have been linked to disease progression in patients treated with this compound combinations onclive.com.
Ultimately, a comprehensive understanding of the molecular landscape of individual tumors, integrating various types of biomarkers, will be key to predicting response and resistance to this compound and guiding personalized treatment strategies.
Pharmacological Profile and Pharmacodynamics of Pamiparib
Target Engagement and Inhibition of PARylation
Pamiparib functions by inhibiting the enzymatic activity of PARP1 and PARP2. patsnap.comontosight.ai PARP enzymes detect and bind to sites of DNA damage, particularly single-strand breaks (SSBs), and initiate the base excision repair (BER) pathway by synthesizing poly (ADP-ribose) (PAR) chains. patsnap.comresearchgate.net This process, known as PARylation, is essential for recruiting DNA repair proteins to the damage site. patsnap.comresearchgate.netaacrjournals.org
This compound binds to the catalytic domain of PARP enzymes, preventing the transfer of ADP-ribose units from NAD+ to target proteins, thereby inhibiting PAR synthesis (PARylation). patsnap.com This inhibition hinders the repair of SSBs, leading to their accumulation. patsnap.com During DNA replication, these unrepaired SSBs can be converted into more deleterious double-strand breaks (DSBs). patsnap.com
In addition to inhibiting enzymatic activity, this compound also induces PARP trapping. patsnap.combeigenemedical.com This phenomenon involves the stabilization of the PARP-DNA complex at the site of DNA damage. patsnap.com These trapped complexes are highly cytotoxic as they can obstruct replication forks and transcription processes, further contributing to genomic instability and ultimately leading to cell death, particularly in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations. patsnap.comontosight.aibeigenemedical.com
Preclinical studies have shown that this compound is a potent inhibitor of both PARP1 and PARP2, with half-maximal inhibitory concentrations (IC50) of approximately 1.3 nM and 0.9 nM, respectively, in enzymatic assays. researchgate.netacs.orgacs.org In a cellular PARylation assay, this compound inhibited PARP activity with an IC50 of 0.2 nM. acs.orgacs.org this compound has shown strong inhibitory activities with selectivity to cancer cells with BRCA1/2 mutations or homologous recombination deficiency (HRD). researchgate.net Head-to-head comparisons with olaparib revealed comparable antiproliferative activity in HRD cell lines. researchgate.net this compound also exhibits strong PARP trapping potency. researchgate.net
Blood-Brain Barrier (BBB) Penetration and Central Nervous System (CNS) Activity
A significant challenge in treating brain tumors and brain metastases is the ability of therapeutic agents to cross the blood-brain barrier (BBB). This compound has demonstrated favorable BBB penetration in preclinical models and clinical studies, suggesting its potential for treating CNS malignancies. ontosight.airesearchgate.netmdpi.combiospace.comresearchgate.netnih.govresearchgate.netguidetopharmacology.org
Compared to some other PARP inhibitors like olaparib, rucaparib, and talazoparib, this compound has shown improved penetration across the BBB in mice. researchgate.netmdpi.com Studies in mice and rats have indicated strong brain penetration with this compound, with studies in mice showing higher drug exposure in the brain compared to other PARP inhibitors. researchgate.netresearchgate.net Oral administration of this compound at doses as low as 3 mg/kg in mice was sufficient to abrogate PARylation in brain tumor tissues. researchgate.netx-mol.net
A phase 0 clinical trial of this compound in newly diagnosed and recurrent glioblastoma patients evaluated the drug's ability to penetrate the BBB and reach the tumor. biospace.comlarvol.comglobenewswire.com Initial results from this study demonstrated that this compound is capable of penetrating the BBB and reaching pharmacologically relevant concentrations in both enhancing and non-enhancing glioblastoma tissue. mdpi.combiospace.com This ability to achieve high levels in the tumor is a crucial factor for the efficacy of brain cancer treatments. biospace.com
Implications for Brain Metastases and Primary Brain Tumors
The demonstrated BBB penetration of this compound has important implications for its use in treating brain metastases and primary brain tumors like glioblastoma. biospace.comnih.govguidetomalariapharmacology.orgdrugbank.com Brain metastases are a common complication of various cancers, and effective treatment is often limited by the inability of many systemic therapies to cross the BBB. The capacity of this compound to penetrate the CNS suggests it could be a viable treatment option for these patients. researchgate.netresearchgate.netmdpi.com
Preclinical studies have investigated the efficacy of this compound in brain tumor models. In a xenograft model of small cell lung cancer brain metastasis, the combination of this compound and temozolomide prolonged survival compared to temozolomide alone. researchgate.netmdpi.com The combination also showed improved survival in a glioma model. mdpi.com These findings suggest that this compound, particularly in combination with agents like temozolomide, has potential for treating cancers that metastasize to the brain. researchgate.net
Clinical trials are evaluating this compound in patients with brain tumors. A phase 1b/2 trial (NCT03150862) is investigating this compound in combination with radiation therapy and/or temozolomide in patients with newly diagnosed or recurrent glioblastoma. researchgate.netx-mol.netglobenewswire.com Initial results from a phase 0 study in glioblastoma patients showed that this compound sensitized brain tumor tissue to radiation ex vivo. biospace.com
Pharmacodynamic Biomarkers of Response
Identifying biomarkers that predict response to PARP inhibitors like this compound is crucial for patient selection and optimizing treatment outcomes. Research has focused on evaluating potential pharmacodynamic biomarkers.
Homologous recombination deficiency (HRD), including BRCA1/2 mutations, is a key predictive biomarker for response to PARP inhibitors due to the concept of synthetic lethality. ontosight.aimdpi.com this compound has shown potent antiproliferative activity in tumor cell lines with BRCA1/2 mutations or HRD. researchgate.netx-mol.net Clinical trials have evaluated the efficacy of this compound in patients with BRCA-mutated cancers. beigene.com.cnontosight.aiwikipedia.orgaacrjournals.org
In a phase 1b study assessing this compound in combination with low-dose temozolomide in patients with advanced solid tumors, biomarker analysis was conducted. beigenemedical.comresearchgate.net The genomic instability score (GIS), determined by the Myriad myChoice® HRD test, appeared to be a robust biomarker to predict response to the this compound-temozolomide combination, irrespective of BRCA status. beigenemedical.com In a subset of patients analyzed for GIS, those who were GIS positive (GIS+) showed superior benefit from the combination therapy. beigenemedical.com Antitumor activity was observed in both BRCA-mutated/GIS+ and BRCA wild-type/GIS+ patients. beigenemedical.com
Analysis of DNA damage repair (DDR) mutational status has also been explored as a potential biomarker. beigenemedical.comcancer.gov In the same phase 1b study, patients with DDR mutations showed an objective response rate of 26% and a disease control rate of 52%. beigenemedical.com
These findings suggest that while BRCA mutations and DDR alterations are relevant, the genomic instability score may be a broader indicator of sensitivity to this compound, particularly in combination regimens. beigenemedical.com Further research is ongoing to validate and identify additional biomarkers of response to this compound. researchgate.net
Biomarker Research and Patient Selection
Homologous Recombination Deficiency (HRD) Assessment
Homologous Recombination Deficiency (HRD) is a key biomarker for predicting sensitivity to PARP inhibitors. clinicaltrials.euonclive.com HRD refers to defects in the homologous recombination repair pathway, a critical DNA repair mechanism. clinicaltrials.eunih.gov Tumors with HRD are less able to repair the double-strand breaks that accumulate due to PARP inhibition, making them more susceptible to the cytotoxic effects of Pamiparib. ontosight.aipatsnap.com
Clinical trials investigating this compound have assessed HRD status to identify responsive patient populations. For instance, a phase 2 study of this compound in metastatic castration-resistant prostate cancer (mCRPC) included cohorts of patients with a circulating tumor cell (CTC) HRD phenotype, assessed by a specialized liquid biopsy assay. ascopubs.orgurotoday.comclinicaltrials.gov In a study combining this compound with low-dose temozolomide, patients assessed as homologous recombination deficiency positive (HRD+) showed a response rate of 62.5% (5/8). beigene.com Another study analyzing genomic instability score (GIS) by the Myriad myChoice® HRD test found that GIS+ patients derived superior benefit from this compound plus low-dose temozolomide, irrespective of BRCA status, suggesting GIS status as a potentially robust biomarker for predicting response to this combination. beigenemedical.com
BRCA1/2 Mutation Status (Germline and Somatic)
Mutations in the BRCA1 and BRCA2 genes are well-established indicators of HRD and are strongly associated with sensitivity to PARP inhibitors. clinicaltrials.eupatsnap.comresearchgate.netbeigene.comresearchgate.netmemoinoncology.comaacrjournals.orgbeigenemedical.comnih.gov These genes play a vital role in homologous recombination repair. nih.govaacrjournals.org Loss of function in BRCA1/2 leads to impaired double-strand break repair, creating a dependence on PARP-mediated repair pathways and thus a vulnerability to PARP inhibition. nih.govaacrjournals.org
This compound has shown promising efficacy particularly in patients with BRCA1/2 mutations. ontosight.aimemoinoncology.com Clinical trials have specifically enrolled patients with germline or somatic BRCA1/2 mutations. nih.govascopubs.orgurotoday.comclinicaltrials.govmemoinoncology.comaacrjournals.orgbeigenemedical.com For example, a phase II study of this compound monotherapy in patients with germline BRCA1/2-mutated recurrent advanced ovarian cancer demonstrated antitumor activity with durable responses in both platinum-sensitive and platinum-resistant disease. nih.govaacrjournals.org In a phase Ia study, this compound treatment elicited a higher objective response rate (ORR) in ovarian and associated cancer patients with germline or somatic BRCA mutations (61.3%) compared to those with BRCA wildtype or unknown status (14.8%). memoinoncology.com This highlights the importance of assessing both germline and somatic BRCA1/2 mutation status for patient selection. memoinoncology.comnih.gov
Data from a phase Ia/Ib study of this compound monotherapy in patients with advanced solid tumors showed varying objective response rates based on BRCA1/2 mutation status and platinum sensitivity: memoinoncology.comub.edu
Patient Group (Ovarian and Associated Cancer) | Objective Response Rate (ORR) |
Germline or Somatic BRCA Mutations (n=31) | 61.3% |
Germline or Somatic BRCA Wildtype or Unknown Status (n=27) | 14.8% |
Platinum-Sensitive (BRCA mutated) | 77.3% |
Platinum-Resistant (BRCA mutated) | 17.4% |
Platinum-Refractory (BRCA mutated) | 8.3% |
This data underscores the enhanced response to this compound in the presence of BRCA1/2 mutations, particularly in platinum-sensitive disease.
Circulating Tumor DNA (ctDNA) Analysis for Response and Resistance Monitoring
Circulating tumor DNA (ctDNA) analysis is an emerging tool for monitoring treatment response and identifying mechanisms of resistance in cancer patients. researchgate.netnih.govfrontiersin.org ctDNA carries tumor-specific genetic alterations and can be detected in blood, offering a less invasive approach compared to tissue biopsies. nih.govfrontiersin.org Changes in ctDNA levels can reflect changes in tumor burden and predict response or progression earlier than radiographic assessments. frontiersin.orgasco.orgfriendsofcancerresearch.org
In the context of this compound, ctDNA analysis is being explored for its utility in patient management. A phase 2 study of this compound in mCRPC is utilizing a CTC-HRD liquid biopsy assay, which involves analyzing circulating tumor cells for HRD phenotypes. ascopubs.orgurotoday.comclinicaltrials.gov While this specific assay focuses on CTCs, the broader application of ctDNA for monitoring is relevant. A study combining this compound with surufatinib in platinum-resistant ovarian cancer explored the association between ctDNA and clinical outcomes, suggesting its potential as a predictive tool, with higher ctDNA concentrations linked to disease progression. onclive.com Longitudinal ctDNA measurements have shown potential for enabling early assessment of treatment response, resistance, and disease progression in patients treated with PARP inhibitor-based therapy in other contexts. asco.org The reappearance or increase in ctDNA, as well as the emergence of new mutations, can correlate with disease recurrence, progression, and resistance to therapy. frontiersin.org
Molecular Typing and Gene Expression Profiling
Molecular typing and gene expression profiling provide comprehensive insights into the biological characteristics of a tumor, which can influence its response to therapy. researchgate.netnih.govunclineberger.orgcancer-pku.cn These techniques can identify specific subtypes of cancer or expression patterns of genes involved in DNA repair, cell cycle regulation, or other pathways relevant to PARP inhibitor sensitivity. nih.govunclineberger.orgcancer-pku.cn
Research involving this compound is exploring the correlation between molecular typing or gene expression profiles and treatment response. A phase 2 trial investigating this compound as consolidation treatment after chemoradiotherapy in limited-stage small cell lung cancer aims to explore the correlation between the molecular type, immune microenvironment, gene expression profile, and tumor mutation burden with the efficacy of this compound consolidation therapy. nih.govresearchgate.net This indicates an effort to move beyond single biomarkers and utilize a more comprehensive molecular understanding of the tumor to predict response to this compound. Gene expression profiling can identify gene signatures representing specific biological pathways and potentially predict sensitivity to treatments. unclineberger.orgcancer-pku.cn
Predictive and Prognostic Biomarkers for this compound Efficacy
Identifying reliable predictive and prognostic biomarkers is essential for optimizing the use of this compound and ensuring that patients most likely to benefit receive the treatment. researchgate.netcore.ac.ukexplorationpub.com Predictive biomarkers indicate the likelihood of response to a specific therapy, while prognostic biomarkers provide information about the likely course of the disease regardless of treatment. explorationpub.com
Future Directions and Research Gaps
Exploration of Pamiparib in Novel Cancer Types and Subsets
Research into this compound is expanding beyond its initial focus on ovarian cancer, where it has received conditional approval in China for certain previously treated advanced cases with germline BRCA mutations. wikipedia.orgbeigene.com Investigations are underway to explore its potential in a broader spectrum of malignancies. These include studies in advanced and recurrent ovarian cancer, triple-negative breast cancer (TNBC), metastatic castration-resistant prostate cancer (mCRPC), and small cell lung cancer (SCLC). clinicaltrials.eu Furthermore, this compound is being evaluated in other solid tumors and hematological malignancies. clinicaltrials.eu Preclinical studies have also suggested a potential role for this compound in the treatment of brain tumors, particularly in combination with temozolomide (TMZ), due to its ability to cross the blood-brain barrier. researchgate.netresearchgate.net Clinical trials are currently evaluating this combination in patients with glioblastoma. researchgate.netbeonemedicines.com
Further Elucidation of Resistance Mechanisms and Counter-Strategies
Despite the clinical success of PARP inhibitors, the development of resistance remains a significant challenge. oaepublish.commdpi.com Understanding the mechanisms underlying resistance to this compound is crucial for optimizing its use and developing strategies to overcome or prevent treatment failure. Several mechanisms of resistance to PARP inhibitors in general have been identified, including the restoration of homologous recombination (HR) function, alterations in PARP1, suppression of non-homologous end joining (NHEJ), replication fork protection, and increased drug efflux. oaepublish.commdpi.com
Specific research on this compound resistance mechanisms is ongoing. Preclinical studies suggest that this compound, as a non-P-glycoprotein (P-gp) substrate, may have an advantage in overcoming ABCB1-mediated multidrug resistance, a mechanism that can affect other PARP inhibitors like Olaparib. aacrjournals.orgaacrjournals.org Studies have shown that this compound can inhibit tumor growth in Olaparib-resistant cell lines and xenograft models that exhibit P-gp upregulation. aacrjournals.org Further research is needed to fully characterize all potential resistance mechanisms specific to this compound and to develop effective counter-strategies, such as novel combination therapies or sequencing approaches.
Optimization of Combination Regimens and Sequencing Strategies
The potential for synergistic activity when combining PARP inhibitors with other anti-cancer agents is a key area of research. nih.govamegroups.org this compound is being investigated in various combination regimens to enhance its efficacy and potentially overcome resistance. These combinations include studies with anti-PD-1 antibodies like Tislelizumab in advanced solid tumors, showing variable anti-tumor activity across different tumor types, with the highest objective response rate observed in TNBC with BRCA1/2 mutations and/or homologous recombination deficiency. nih.gov
Combinations with chemotherapy agents, such as low-dose temozolomide, are also being explored in patients with advanced solid tumors. beigene.com Preliminary results from such studies have indicated anti-tumor activity across various indications, regardless of known BRCA mutation status. beigene.com Additionally, studies are investigating this compound in combination with anti-angiogenesis agents like Surufatinib in ovarian cancer, although one study showed modest activity in platinum-resistant ovarian cancer. clinicaltrials.euonclive.com Research is also underway combining this compound with tamoxifen in epithelial ovarian cancer patients with biochemical recurrence during first-line PARP inhibitor maintenance therapy. careacross.com Optimizing the selection of combination partners and the sequencing of these therapies is a critical area for future research to maximize patient benefit.
Development of Novel Biomarkers for Patient Stratification
Identifying reliable biomarkers to predict response to this compound is essential for patient selection and optimizing treatment outcomes. While BRCA1/2 mutations and homologous recombination deficiency (HRD) are established biomarkers for sensitivity to PARP inhibitors, a significant proportion of patients with these alterations may not respond or may develop resistance. oaepublish.comonclive.com
Research is focused on identifying novel biomarkers that can better predict response to this compound. For instance, in mCRPC, a circulating tumor cell (CTC) HRD assay is being evaluated as a potential selection tool for patients in clinical trials with this compound. onclive.com This assay measures chromosomal instability in CTCs, which has been associated with DNA damage repair deficiency and sensitivity to PARP inhibitors. In glioblastoma, biomarkers related to IDH1/2 mutations, EGFR, PTEN, MYC, and ERβ are being investigated for their potential to predict sensitivity to PARP inhibitors, including this compound. researchgate.net Further research is needed to validate these potential biomarkers and integrate them into clinical practice for personalized treatment approaches with this compound.
Real-World Evidence and Post-Marketing Surveillance
Gathering real-world evidence (RWE) and conducting post-marketing surveillance are vital for complementing data from controlled clinical trials. RWE provides insights into the effectiveness and safety of a drug in a broader and more diverse patient population encountered in routine clinical practice. frontiersin.orgnih.gov Post-marketing surveillance helps identify rare adverse events and further characterize the safety profile of a drug once it is available on the market. nih.govresearchgate.net
For this compound, particularly following its conditional approval in China, real-world studies are beginning to emerge. One such study evaluated the real-world effectiveness of PARP inhibitors, including this compound, in combination with novel hormonal therapy in mCRPC patients in mainland China. frontiersin.org Future efforts will involve collecting and analyzing RWE and post-marketing surveillance data from various regions where this compound is used to gain a more comprehensive understanding of its performance outside of clinical trial settings. This includes utilizing databases like the FDA Adverse Event Reporting System (FAERS) and the WHO Global Database of Individual Case Safety Reports (VigiBase). nih.govfrontiersin.org
Q & A
Q. What distinguishes pamiparib's mechanism of action and selectivity compared to other PARP inhibitors (PARPi)?
this compound is a highly selective PARP1/2 inhibitor with potent PARP–DNA trapping activity, differentiating it from earlier PARPi like veliparib, which is considered weaker and primarily used in combination therapies . Unlike olaparib or talazoparib, this compound is not a substrate of P-glycoprotein, enhancing its potential to cross the blood–brain barrier in preclinical models . Key experiments to validate selectivity include:
- In vitro PARP enzyme inhibition assays : Compare IC₅₀ values for PARP1/2 versus other isoforms.
- PARP–DNA trapping assays : Quantify trapping efficiency using γH2AX foci formation as a biomarker .
- Pharmacokinetic (PK) profiling : Assess brain-to-plasma ratios in animal models to confirm CNS penetration .
Q. How do clinical trial designs for this compound address its pharmacokinetic variability in patients with advanced solid tumors?
Phase 1 studies (e.g., NCT02361723) established a recommended Phase 2 dose (60 mg BID) based on dose-dependent exposure increases and sustained PARP inhibition (>80% at ≥10 mg). Methodological considerations include:
- Dose-escalation protocols : Monitor AUC and Cmax accumulation ratios (e.g., 2.37 for AUC at 60 mg BID) .
- CYP3A interaction studies : Co-administer with strong inhibitors (itraconazole) or inducers (rifampin) to evaluate PK shifts. For example, itraconazole increased this compound exposure by 38%, necessitating dose adjustments .
- Biomarker-driven enrollment : Prioritize patients with gBRCA mutations or homologous recombination deficiency (HRD) to enhance response rates .
Advanced Research Questions
Q. What experimental models best recapitulate synthetic lethality between PARP inhibition and BRCA deficiency, and how are they applied to this compound?
Synthetic lethality is studied using:
- Isogenic cell lines : BRCA1/2 wild-type vs. knockout models treated with this compound, measuring apoptosis via flow cytometry or caspase-3 activation .
- Patient-derived xenografts (PDXs) : Evaluate tumor regression in BRCA-mutated vs. BRCA-proficient models, correlating with PARP–DNA trapping efficacy .
- Functional assays : Measure PARylation levels (e.g., Western blot) and DNA damage markers (e.g., RAD51 foci) to confirm target engagement . Key data contradiction : Some BRCA-mutant tumors exhibit intrinsic resistance. Solutions include combinatorial screens (e.g., with ATR inhibitors) to identify sensitizers .
Q. How can researchers mitigate confounding factors in assessing this compound's efficacy when combined with DNA-damaging agents (e.g., temozolomide)?
Methodological strategies:
- Dose optimization : Use PK/PD modeling to avoid overlapping toxicity (e.g., myelosuppression). Preclinical data show synergy at low-dose temozolomide (40 mg/m²) .
- Temporal sequencing : Administer this compound after chemotherapy to maximize PARP trapping while minimizing antagonism .
- Control for CYP3A polymorphisms : Genotype patients to account for metabolic variability, as this compound is primarily metabolized by CYP3A4/5 .
Q. What statistical approaches resolve discrepancies in this compound's clinical response rates across biomarker subgroups?
- Bayesian hierarchical models : Pool data from Phase I/II trials (e.g., NCT03333915) to estimate posterior probabilities of response in gBRCA vs. non-gBRCA cohorts .
- Cox proportional hazards analysis : Adjust for covariates like prior platinum sensitivity or HRD status .
- False discovery rate (FDR) correction : Address multiplicity in exploratory biomarker analyses (e.g., ATM loss or SLFN11 expression) .
Data Reporting and Reproducibility
Q. What are the minimal reporting standards for this compound's preclinical efficacy studies to ensure reproducibility?
Follow guidelines from Medicinal Chemistry Research and Beilstein Journal of Organic Chemistry:
- Compound characterization : Provide NMR, HPLC purity (>95%), and mass spectrometry data for this compound batches .
- Dose-response metrics : Report IC₅₀ values with 95% confidence intervals and statistical tests (e.g., Student’s t-test for replicates) .
- In vivo studies : Detail animal strain, tumor implantation method, and randomization protocols .
Q. How should researchers address contradictions between this compound's in vitro potency and clinical pharmacokinetic data?
- Physiologically based PK (PBPK) modeling : Integrate in vitro parameters (e.g., hepatic clearance) with patient PK data to predict tissue exposure .
- Microdosing studies : Use trace-labeled [¹⁴C]-pamiparib to quantify biodistribution in humans .
- Comparative meta-analysis : Benchmark this compound’s clinical AUC and half-life (13.5 h) against other PARPi .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.